N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-9-4-10-17-13-16)18-12-15-8-5-11-19(15)14-6-2-1-3-7-14/h1-4,6-7,9-10,13,15,18H,5,8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZUGYUHZYHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Phenyl Group: The phenyl group can be introduced via various methods, including Friedel-Crafts alkylation or through the use of phenyl-substituted starting materials.
Attachment of the Pyridine-3-sulfonamide Moiety: This step often involves the reaction of pyridine-3-sulfonyl chloride with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
BG16079 (2-methoxy-5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide)
- Structure : Shares the (1-phenylpyrrolidin-2-yl)methyl substituent on the sulfonamide nitrogen but replaces the pyridine ring with a benzene ring substituted with methoxy and methyl groups.
- Molecular Weight : 360.47 g/mol (C₁₉H₂₄N₂O₃S) .
- Key Difference : The aromatic core (benzene vs. pyridine) may alter electronic properties and binding affinity. Pyridine’s nitrogen atom could enhance hydrogen bonding or π-stacking interactions compared to benzene.
ZD4054 (N-(3-Methoxy-5-methylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide)
- Structure : Contains a pyridine-3-sulfonamide core but includes a pyrazine ring and oxadiazole moiety.
- Molecular Weight : 424.4 g/mol.
- Physicochemical Properties : Low aqueous solubility (0.12 mg/mL at 25°C) due to hydrophobic substituents. Two pKa values (1.46 and 5.66) suggest protonation sites critical for receptor binding .
- Biological Activity : Acts as a selective endothelin A receptor antagonist, demonstrating efficacy in metastatic prostate cancer .
n-(2-Aminoethyl)pyridine-3-sulfonamide
Functional Analogues
4’-Hydroxy Torsemide (4-((4-hydroxy-3-methylphenyl)amino)-N-(isopropylcarbamoyl)pyridine-3-sulfonamide)
- Structure: Retains the pyridine-3-sulfonamide core but adds a hydroxy-methylphenylamino group and isopropylcarbamoyl substituent.
- Molecular Weight : 364.4 g/mol (C₁₆H₂₀N₄O₄S).
- Relevance : A torsemide derivative with diuretic properties; commercial unavailability suggests synthesis or stability hurdles .
Example 56 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide)
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The pyridine-3-sulfonamide scaffold accommodates diverse substituents, enabling targeting of varied biological pathways (e.g., endothelin receptors, TRK kinases).
Solubility Challenges : Hydrophobic substituents (e.g., oxadiazole in ZD4054) reduce aqueous solubility, necessitating formulation optimization .
Thermal Stability : Complex derivatives (e.g., Example 56) exhibit high melting points, correlating with robust stability .
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine ring and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria and some eukaryotic cells.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.4 g/mol. The compound features a sulfonamide functional group, which is significant for its biological activity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 1797281-10-7 |
Target Enzyme : The primary target of this compound is dihydropteroate synthetase. By acting as a competitive inhibitor, this compound disrupts the synthesis of dihydrofolic acid, which is necessary for the production of nucleic acids.
Biochemical Pathways :
- Inhibition of Dihydropteroate Synthetase : This inhibition prevents the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, leading to reduced folate levels.
- Impact on DNA Synthesis : The reduction in folate affects the synthesis of purines and pyrimidines, thus inhibiting DNA replication and cell division.
Pharmacokinetics
This compound is generally well absorbed in the gastrointestinal tract and exhibits wide distribution throughout body tissues. It is metabolized in the liver and primarily excreted via urine, which is typical for sulfonamide compounds.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by targeting folate synthesis pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by disrupting cellular proliferation mechanisms through its action on folate metabolism.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that N-(substituted phenyl)pyrrolidine sulfonamides demonstrated significant inhibitory effects on bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro assays assessed the cytotoxic effects of N-(1-phenylpyrrolidin-2-yl)methyl derivatives on cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation at low concentrations. The mechanism was linked to apoptosis induction through folate pathway disruption.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where pyridine-3-sulfonyl chloride reacts with (1-phenylpyrrolidin-2-yl)methylamine. Use polar aprotic solvents (e.g., dichloromethane) and tertiary bases (e.g., triethylamine) to neutralize HCl. Optimization strategies include:
- Employing 3-picoline or 3,5-lutidine as co-bases to enhance coupling efficiency.
- Adding catalytic N-arylsulfilimine derivatives (e.g., dimethyl sulfoxide) to reduce reaction time and impurities .
- Key Metrics : Monitor yield via LC-MS and purity via HPLC (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- FTIR : Confirm sulfonamide formation via S=O asymmetric/symmetric stretches (1130–1370 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and sulfonamide NH (δ ~10 ppm, broad).
- ¹³C NMR : Sulfonamide carbonyl (δ ~165 ppm), pyridine/pyrrolidine carbons (δ 120–150 ppm) .
Q. How can solubility and stability profiles of this compound be determined for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy at λ_max (~270 nm).
- Stability : Incubate in assay buffers (e.g., DMEM) at 37°C for 24–72 hours, then analyze degradation via HPLC .
Advanced Research Questions
Q. What mechanistic approaches are used to study the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- Enzyme Inhibition : Evaluate binding to dihydropteroate synthase (DHPS) via fluorescence polarization or ITC.
- Synergy Studies : Combine with trimethoprim to assess potentiation effects .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects on biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups), pyrrolidine (e.g., ring expansion), and pyridine (e.g., halogenation) moieties.
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and electronic parameters with bioactivity .
Q. What computational strategies are employed to predict the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with DHPS (PDB: 1AJ0).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG_binding .
Q. What strategies resolve contradictory biological activity data reported across studies?
- Methodological Answer :
- Purity Validation : Ensure ≥95% purity via HPLC and elemental analysis.
- Assay Standardization : Adhere to CLSI/MICS guidelines for antimicrobial tests.
- Batch Consistency : Replicate studies with independently synthesized batches to exclude synthetic variability .
Data Contradiction Analysis
- Case Example : Discrepancies in MIC values may arise from:
- Impurities : Unreacted sulfonyl chloride or byproducts (e.g., dimerization) can skew results. Mitigate via flash chromatography .
- Assay Conditions : Variations in bacterial inoculum size or growth media (e.g., cation-adjusted Mueller-Hinton broth vs. standard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
